Tolterodine Tartrate Exhibits Superior Functional Bladder Selectivity Compared to Oxybutynin and Darifenacin in Anesthetized Cat Models
In an anesthetized cat model, tolterodine demonstrated a 2.5- to 3.3-fold functional selectivity for inhibiting urinary bladder contraction over salivation [1]. In contrast, the M3-selective antagonist darifenacin showed the reverse selectivity profile (0.6- to 0.8-fold), indicating a more pronounced effect on salivation [1]. Oxybutynin, another common OAB agent, also lacked this functional selectivity [1].
| Evidence Dimension | In Vivo Functional Selectivity (Bladder vs. Salivary Gland) |
|---|---|
| Target Compound Data | 2.5-3.3 fold selectivity for bladder over salivary gland |
| Comparator Or Baseline | Darifenacin: 0.6-0.8 fold (more selective for salivary gland). Oxybutynin: No functional selectivity (ratio ~1). |
| Quantified Difference | Tolterodine is 3-5 times more selective for the bladder than darifenacin in this model. |
| Conditions | Anesthetized cat model; comparing inhibition of urinary bladder contraction vs. salivation |
Why This Matters
This functional selectivity profile is a primary reason tolterodine was developed as a bladder-selective antimuscarinic, aiming to reduce the incidence of dry mouth—a major cause of patient discontinuation—compared to non-selective agents like oxybutynin.
- [1] Gillberg, P. G., et al. (1998). Comparison of the in vitro and in vivo profiles of tolterodine with those of subtype-selective muscarinic receptor antagonists. European Journal of Pharmacology, 349(2-3), 285-292. View Source
